molecular formula C9H14O3 B8408862 3-Cyclobutyl-2-oxo-propionic acid ethyl ester

3-Cyclobutyl-2-oxo-propionic acid ethyl ester

Cat. No.: B8408862
M. Wt: 170.21 g/mol
InChI Key: YEKYFGBKBPJUFL-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2-oxo-propionic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a cyclobutyl group attached to a propanoic acid derivative, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-2-oxo-propionic acid ethyl ester typically involves the esterification of 2-Oxo-3-cyclobutylpropanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-Oxo-3-cyclobutylpropanoic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under suitable conditions.

Major Products

    Hydrolysis: 2-Oxo-3-cyclobutylpropanoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

3-Cyclobutyl-2-oxo-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-2-oxo-propionic acid ethyl ester involves its interaction with various molecular targets. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butanoate: Another ester with a fruity odor, used in flavorings and fragrances.

    Ethyl butanoate: Known for its pineapple-like odor, used in the food industry.

Uniqueness

3-Cyclobutyl-2-oxo-propionic acid ethyl ester is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties compared to simpler esters. This structural feature can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 3-cyclobutyl-2-oxopropanoate

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)8(10)6-7-4-3-5-7/h7H,2-6H2,1H3

InChI Key

YEKYFGBKBPJUFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1CCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 5 mg per mL Rieke® magnesium in THF (37.9 mmol, 40 mL) at room temperature is added bromomethyl cyclobutane (37.9 mmol, 4.25 mL) dropwise. After the addition, the reaction is heated to 60° C. for 1 h. The mixture is transferred via syringe to a −78° C. solution of diethyl oxalate (37.9 mmol, 5.14 g) in THF (20 mL). The reaction is allowed to warm to 0° C. and is quenched with 1N HCl. Diethyl ether is added (20 mL) and the layers are separated. The organic layer is dried (Na2SO4) and adsorbed onto silica and purified using a gradient to 0-10% EtOAc/Hexanes to yield the title compound (2.3 g, 37%). LC-MS: 171.0 (M+1).
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20 mL
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Yield
37%

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